1,4-Butanediol mononitrate-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

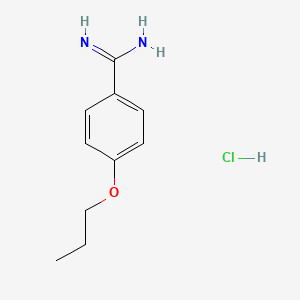

1,4-Butanediol mononitrate-d8 is a deuterium-labeled compound, specifically a stable isotope of 1,4-Butanediol mononitrate. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes like deuterium into drug molecules can significantly affect their pharmacokinetic and metabolic profiles .

Mécanisme D'action

Target of Action

1,4-Butanediol Mononitrate-d8 primarily targets the Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase, Phospholipase A2, membrane associated, Group IIE secretory phospholipase A2, Ribosomal small subunit pseudouridine synthase A, and Penicillin-insensitive murein endopeptidase . These targets play crucial roles in various biochemical processes, including protein synthesis and cell wall formation .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it is involved in the metabolism of 1,4-butanediol, where it is oxidized to 4-hydroxybutyrate . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways: oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, and beta oxidation to glycolyl-CoA and acetyl-CoA .

Pharmacokinetics

The pharmacokinetics of this compound involves its bioactivation to γ-hydroxybutyric acid (GHB), a process partly mediated by alcohol dehydrogenase . Deuteration, the process of replacing hydrogen atoms with deuterium, can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that the compound’s bioactivation to ghb can have various effects, as ghb is a substance of abuse with psychoactive properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stable isotopes of hydrogen, carbon, and other elements incorporated into drug molecules can serve as tracers for quantitation during the drug development process . .

Analyse Biochimique

Biochemical Properties

It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Cellular Effects

A study on 1,4-butanediol (not the deuterium-labeled version) showed that it induced oxidative stress and inflammation in PC12 cells, leading to learning and memory impairment .

Molecular Mechanism

It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals .

Temporal Effects in Laboratory Settings

A study on 1,4-butanediol showed a dose-effect relationship between the cell viability of PC12 cells and 1,4-butanediol when the duration of action was 2 h or 4 h .

Dosage Effects in Animal Models

A study on 1,4-butanediol showed a 13-fold difference in the area under the curve (AUC) for BD between a 1.58 mmol/kg and a 6.34 mmol/kg single oral dose .

Metabolic Pathways

A study on 1,4-butanediol showed that it is oxidized to 4-hydroxybutyrate, which can then be metabolized through three possible pathways: oxidation to succinate, CoA activation and subsequent oxidation to succinyl-CoA, and beta oxidation to glycolyl-CoA and acetyl-CoA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Butanediol mononitrate-d8 can be synthesized through the nitration of 1,4-Butanediol-d8. The nitration process involves the reaction of 1,4-Butanediol-d8 with nitric acid under controlled conditions to introduce the nitrate group. The reaction typically requires a catalyst and is conducted at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of deuterated starting materials ensures the incorporation of deuterium into the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Butanediol mononitrate-d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the nitrate group back to the hydroxyl group.

Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: 1,4-Butanediol-d8.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1,4-Butanediol mononitrate-d8 is extensively used in scientific research, including:

Chemistry: As a tracer in reaction mechanisms and kinetic studies.

Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Used in drug development to study the pharmacokinetics and metabolism of new drug candidates.

Industry: Employed in the synthesis of deuterated compounds for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Butanediol: A primary alcohol used industrially as a solvent and in the manufacture of plastics and polyurethanes.

1,4-Butanediol mononitrate: The non-deuterated version of the compound, used similarly in research and industrial applications.

Uniqueness

1,4-Butanediol mononitrate-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more accurate tracking and quantitation in metabolic and pharmacokinetic studies, making it a valuable tool in drug development and other scientific research fields .

Propriétés

IUPAC Name |

(1,1,2,2,3,3,4,4-octadeuterio-4-hydroxybutyl) nitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2/i1D2,2D2,3D2,4D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOGSWRRYABFKU-SVYQBANQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[N+](=O)[O-])C([2H])([2H])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2967999.png)

![7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2968001.png)

![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)

![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)

![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2968014.png)

![7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2968015.png)